N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
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Biological Activity
N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : C17H16ClN5O
- Molecular Weight : 341.8 g/mol
- CAS Number : 1105201-47-5
- Structure : The compound features a triazole ring with various substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Substitution Reactions : The chloro and amino groups are introduced via electrophilic aromatic substitution and nucleophilic substitution reactions.
- Amidation : The carboxamide group is formed through the reaction of an amine with a carboxylic acid derivative.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 9 | MCF-7 (Breast) | 1.1 |
Compound 9 | HCT-116 (Colon) | 2.6 |
Compound 9 | HepG2 (Liver) | 1.4 |
These compounds often act through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis in cancer cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. In studies, similar triazole derivatives have been tested against bacteria like Escherichia coli and Staphylococcus aureus, showing effective inhibition.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | < 10 μg/mL |
S. aureus | < 15 μg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer and microbial pathways. The results indicate favorable interactions that support its potential efficacy as an anticancer and antimicrobial agent .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives:
- Anticancer Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines. Compounds exhibiting IC50 values lower than standard chemotherapeutics were identified as potential candidates for further development .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of triazole compounds against clinically relevant strains, demonstrating significant efficacy and suggesting possible applications in treating infections .
Properties
CAS No. |
1105201-47-5 |
---|---|
Molecular Formula |
C17H16ClN5O |
Molecular Weight |
341.8 |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O/c1-10-3-6-12(7-4-10)19-16-15(21-23-22-16)17(24)20-14-8-5-11(2)9-13(14)18/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
AYOZFZBNDZTOKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=C(C=C(C=C3)C)Cl |
solubility |
not available |
Origin of Product |
United States |
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